叔丁基(2S)-2-(5-溴-4-甲基-1,2,4-三唑-3-基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

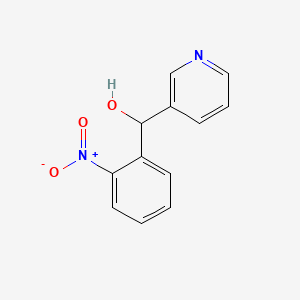

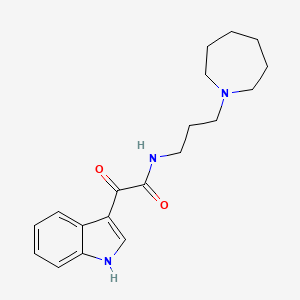

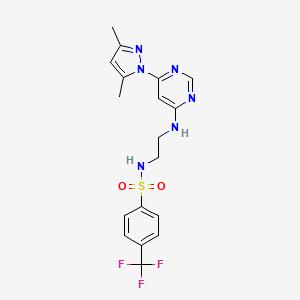

The compound "Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate" is a chiral molecule that is likely to be an intermediate or a product in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is often found in pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reports the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, showcasing the versatility of tert-butyl esters in synthesis . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been optimized for large-scale production .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the crystal structure of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was elucidated, and its molecular structure was optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Tert-butyl pyrrolidine derivatives can undergo various chemical reactions, such as hydrolysis, cyclization, and substitution, to yield a wide range of products. The in situ hydrolysis of tert-butyl esters to produce corresponding acids in a single microreactor has been demonstrated . Moreover, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates shows the potential of these compounds to be transformed into novel macrocyclic inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their molecular structure. The presence of substituents such as bromo, methyl, and triazole groups can affect the compound's reactivity, solubility, and stability. The tert-butyl group typically imparts steric bulk, which can protect reactive sites during chemical transformations [1-4]. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which are crucial for understanding the compound's behavior in different environments [5, 9].

科学研究应用

化学结构和性质

叔丁基(2S)-2-(5-溴-4-甲基-1,2,4-三唑-3-基)吡咯烷-1-羧酸酯是三取代吡咯烷-2-酮的一个例子,这是一个全顺式构型的化合物。对内酰胺环中碳原子的绝对构型进行了研究,突出了其立体化学 (Weber et al., 1995)。

合成应用

在合成化学中,类似叔丁基(2S)-2-(5-溴-4-甲基-1,2,4-三唑-3-基)吡咯烷-1-羧酸酯这样的化合物是重要的中间体。例如,它们用于阴离子级联回收反应中形成吡咯并[1,2-b][1,2,4]三唑衍生物,展示了它们在创建复杂杂环结构中的多功能性 (Ivanov, 2020)。此外,它们已被用于合成各种吡咯烷衍生物,如在制备叔丁基2-((苯硫基)-羰基)吡咯烷-1-羧酸酯中所示 (Naveen et al., 2007)。

催化和药物化学

这些化合物在药物化学中发挥作用,例如在合成抗脂质代谢异常药物中。相关化合物的对映体已被研究其对血浆甘油三酯和胆固醇水平的影响 (Ohno et al., 1999)。它们还在酶介导反应的研究中起着关键作用,如在研究细胞色素P450同系物对类似化合物的代谢中所见 (Prakash et al., 2008)。

属性

IUPAC Name |

tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMPYFVDGSVFMK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)